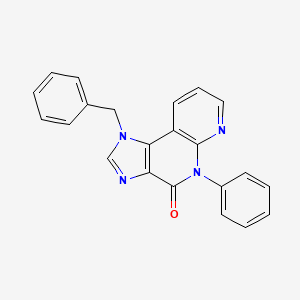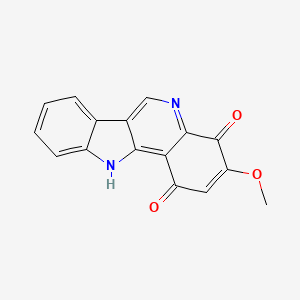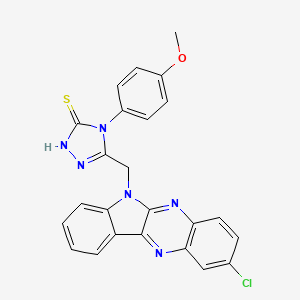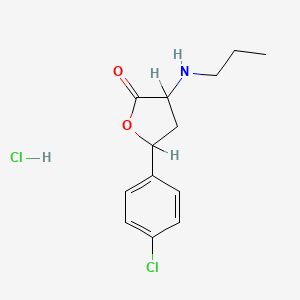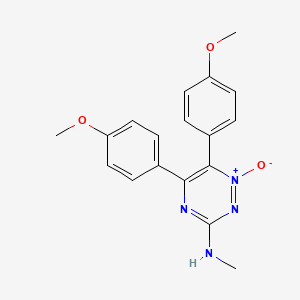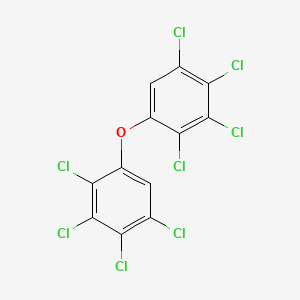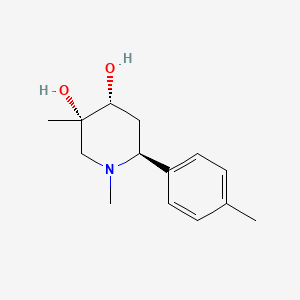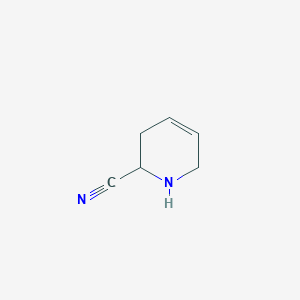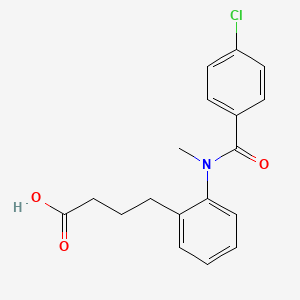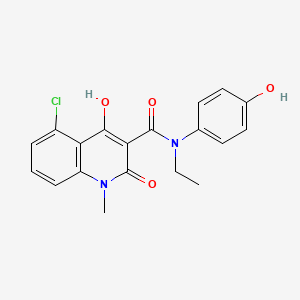
Laquinimod metabolite M1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laquinimod metabolite M1 is an active metabolite of laquinimod, a quinoline-3-carboxamide derivative. Laquinimod is an oral immunomodulatory drug primarily investigated for the treatment of multiple sclerosis and other autoimmune diseases. The metabolite M1 retains some of the pharmacological properties of laquinimod and contributes to its overall therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of laquinimod metabolite M1 involves multiple steps, starting from quinoline-3-carboxamide derivatives. The synthetic route typically includes:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Formation of the carboxamide group.
Hydrolysis: Conversion of ester intermediates to carboxylic acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yield catalysts, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Laquinimod metabolite M1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which retain the core structure of laquinimod but with different functional groups .
Wissenschaftliche Forschungsanwendungen
Laquinimod metabolite M1 has several scientific research applications:
Chemistry: Used as a reference compound in the study of quinoline derivatives and their reactivity.
Biology: Investigated for its effects on immune cells, particularly natural killer cells and dendritic cells.
Medicine: Explored for its potential in treating autoimmune diseases like multiple sclerosis by modulating immune responses.
Industry: Utilized in the development of new immunomodulatory drugs and as a standard in quality control processes .
Wirkmechanismus
Laquinimod metabolite M1 exerts its effects through several mechanisms:
Aryl Hydrocarbon Receptor Activation: It activates the aryl hydrocarbon receptor, leading to anti-inflammatory effects.
Modulation of Immune Cells: It influences the activity of natural killer cells and dendritic cells, reducing the presentation of antigens and the production of pro-inflammatory cytokines.
Neuroprotection: It has been shown to dampen astrocyte-induced neurotoxicity, providing indirect neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Laquinimod metabolite M1 is structurally and functionally similar to other quinoline-3-carboxamide derivatives, such as:
Roquinimex (Linomide): Another quinoline derivative investigated for multiple sclerosis but discontinued due to adverse effects.
Fingolimod: An oral immunomodulatory drug used for multiple sclerosis, but with a different mechanism of action involving sphingosine-1-phosphate receptors.
Uniqueness
This compound is unique in its dual role as an immunomodulator and neuroprotective agent. Unlike other similar compounds, it specifically targets the aryl hydrocarbon receptor and modulates both innate and adaptive immune responses .
Eigenschaften
CAS-Nummer |
1348611-93-7 |
|---|---|
Molekularformel |
C19H17ClN2O4 |
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-22(11-7-9-12(23)10-8-11)19(26)16-17(24)15-13(20)5-4-6-14(15)21(2)18(16)25/h4-10,23-24H,3H2,1-2H3 |
InChI-Schlüssel |
HBMNTNTZJMZXKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)O)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


